2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone
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Overview
Description
2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been studied extensively for its biological activities.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways and the inhibition of specific enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone in lab experiments is its high potency and selectivity. However, one of the limitations is that it may exhibit toxicity at higher concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone. These include further investigation into its mechanism of action, its potential therapeutic applications in various diseases, and the development of more potent and selective analogs. Additionally, the compound may be studied for its potential use as a diagnostic tool in cancer imaging.
Synthesis Methods
The synthesis of 2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone involves the reaction of 4-ethoxyindole with pyrrolidine and ethyl chloroacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities.
properties
IUPAC Name |
2-(4-ethoxy-1H-indol-3-yl)-1-[(3S)-3-ethoxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-22-14-8-9-20(12-14)17(21)10-13-11-19-15-6-5-7-16(18(13)15)23-4-2/h5-7,11,14,19H,3-4,8-10,12H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGLIWHJZXSUSO-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)CC2=CNC3=C2C(=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)CC2=CNC3=C2C(=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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